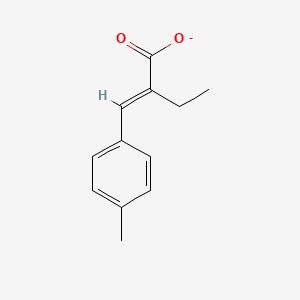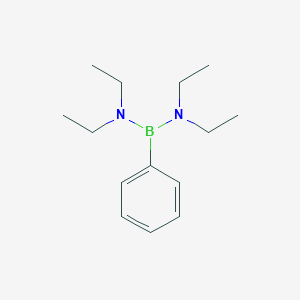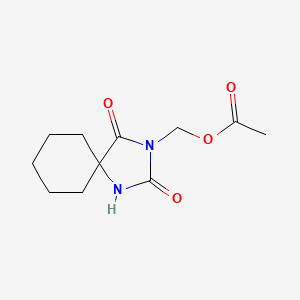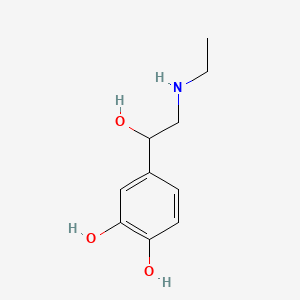![molecular formula C16H24N2O2 B14752096 2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)
2-[2-(2-Piperazinyl)pentyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Piperazinyl)pentyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a piperazine ring through a pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Piperazinyl)pentyl]benzoic acid typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of piperazine with a suitable alkylating agent to form the intermediate 2-(2-Piperazinyl)pentane.
Coupling with Benzoic Acid: The intermediate is then coupled with benzoic acid under appropriate conditions to yield the final product.
Common reagents used in these reactions include alkyl halides for the alkylation step and coupling agents such as carbodiimides for the final coupling step. The reaction conditions often involve the use of organic solvents and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Piperazinyl)pentyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-[2-(2-Piperazinyl)pentyl]benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the interactions of piperazine derivatives with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can enhance its biological activity.
Industry: In industrial applications, the compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Piperazinyl)pentyl]benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can engage in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-Piperazinyl)ethyl]benzoic acid: This compound has a shorter alkyl chain, which can affect its reactivity and biological activity.
2-[2-(2-Piperazinyl)propyl]benzoic acid: The presence of a propyl chain introduces different steric and electronic effects compared to the pentyl chain.
2-[2-(2-Piperazinyl)butyl]benzoic acid: The butyl chain provides an intermediate length, offering a balance between the properties of the ethyl and pentyl derivatives.
Uniqueness
2-[2-(2-Piperazinyl)pentyl]benzoic acid is unique due to its specific chain length, which can influence its solubility, reactivity, and interactions with biological targets. The pentyl chain provides a balance between flexibility and rigidity, making the compound versatile for various applications.
Propiedades
Fórmula molecular |
C16H24N2O2 |
|---|---|
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
2-(2-piperazin-2-ylpentyl)benzoic acid |
InChI |
InChI=1S/C16H24N2O2/c1-2-5-13(15-11-17-8-9-18-15)10-12-6-3-4-7-14(12)16(19)20/h3-4,6-7,13,15,17-18H,2,5,8-11H2,1H3,(H,19,20) |
Clave InChI |
MYUQACRCUSFSKX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC1=CC=CC=C1C(=O)O)C2CNCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)



![[(Propane-1-sulfonyl)methyl]benzene](/img/structure/B14752050.png)

silane](/img/structure/B14752059.png)


![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)
![3,9-Dioxa-7-thiabicyclo[3.3.1]nonane](/img/structure/B14752089.png)

